molecular formula C6H5ClN4S B2979762 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine CAS No. 1642595-02-5

5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B2979762
CAS No.: 1642595-02-5
M. Wt: 200.64
InChI Key: ASLBLOXWVHIFDH-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (molecular formula: C₆H₅ClN₄S, molecular weight: 185.64 g/mol) is a heterocyclic compound featuring a fused thiazole-pyrimidine scaffold with chloro and methyl substituents at positions 5 and 7, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and angiogenesis modulators . Its synthesis typically involves nucleophilic substitution reactions of precursor halides, as demonstrated in Suzuki-Miyaura couplings or microwave-assisted protocols . Key physicochemical properties include a melting point range of 211–212°C and a predicted boiling point of 361.3±22.0°C, with a density of 1.602±0.06 g/cm³ .

Properties

IUPAC Name

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBLOXWVHIFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine at position 5 enhances electrophilic reactivity, facilitating further functionalization (e.g., Suzuki couplings) .
  • Aryl Modifications : Benzyl or substituted benzyl groups at position 2 (e.g., 2-chloro/methoxybenzyl) improve lipophilicity but reduce yields (55–77%) compared to simpler substituents .
  • Amino vs. Morpholino Groups: Replacing chlorine with morpholino (compound 4a) increases solubility but reduces thermal stability .

Pharmacological Activity

Key Observations :

  • Urea-Linked Derivatives: Compounds 3l and 3m exhibit nanomolar-range IC₅₀ values due to enhanced target binding via urea linkages .
  • Scaffold Rigidity : The fused thiazolo-pyrimidine core provides conformational rigidity, improving affinity for kinase ATP-binding pockets .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Analytical Data

Compound ¹H NMR (DMSO-d₆, δ ppm) IR (cm⁻¹) Elemental Analysis (C/H/N) Sources
5-Chloro-7-methyl derivative Not reported Not available C: 52.33%; H: 3.51%; N: 20.44%
5-Chloro-2-(2-fluorobenzyl) derivative 7.21–7.50 (m, aromatic), 8.15 (s, NH₂) 3306, 3159 C: 48.66%; H: 2.99%; N: 18.75%
7-Chloro-N-(2,6-dimethylphenyl) derivative Not reported N/A Purity: 95%

Key Observations :

  • NH₂ Signal : A characteristic broad singlet at δ ~8.15 ppm confirms the presence of the primary amine .
  • Halogen Effects : Fluorine substituents (e.g., in 2-fluorobenzyl derivatives) reduce carbon content (48.66% vs. 52.33% in methyl derivatives) due to lower molecular weight .

Biological Activity

5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which contributes to its unique chemical properties and potential therapeutic applications. The molecular formula for this compound is C6H5ClN4SC_6H_5ClN_4S, with a molecular weight of approximately 200.65 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the thiazole and pyrimidine rings through cyclization reactions. The presence of chlorine and methyl groups at specific positions enhances the compound's reactivity and biological activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests potential applications in treating bacterial infections.

Cytotoxicity

In vitro studies have demonstrated that some derivatives of this compound possess cytotoxic effects on various cancer cell lines. The MTT assay results indicate promising cytotoxicity against HaCat and Balb/c 3T3 cells, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Certain thiazolo-pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that these compounds could be useful in developing new anti-inflammatory medications.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some notable derivatives and their unique properties:

Compound NameStructural FeaturesUnique Properties
7-Chloro-5-methyl-[1,3]thiazolo[4,5-d]pyrimidineSimilar thiazole-pyrimidine structureStrong anticancer activity
2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidineContains bromine instead of methyl at position 2Enhanced reactivity
7-Amino-5-thio-thiazolo[4,5-d]pyrimidinesContains an amino group at position 7Different biological activities compared to chloro derivatives

These modifications highlight the versatility of thiazolo-pyrimidines in medicinal chemistry while emphasizing how specific substitutions can alter biological outcomes .

Case Studies

Recent studies have focused on the efficacy of various thiazolo-pyrimidine derivatives in different biological contexts:

  • Antimicrobial Efficacy : A study screened several derivatives for antimicrobial activity against common pathogens. Compounds exhibited varying degrees of effectiveness, with some showing MIC values lower than those of established antibiotics .
  • Cytotoxicity Assessment : In vitro assays revealed that specific derivatives could significantly inhibit cell proliferation in cancer cell lines. The promising results warrant further investigation into their mechanisms of action and potential therapeutic applications .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds in conditions such as carrageenan-induced paw edema, demonstrating notable efficacy compared to traditional treatments .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine, and how are intermediates characterized?

The compound is synthesized via cyclization, halogenation, and amination steps. A key intermediate, 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione, is prepared by reacting thiourea derivatives with chloroacetyl chloride under reflux in acetonitrile. Subsequent alkylation or amination with amines (e.g., methylamine) yields the final product. Intermediates are characterized using 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How is the purity of this compound validated in synthetic workflows?

Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (6:4) is used to monitor reaction progress. Final purification involves recrystallization from methanol or column chromatography. High-performance liquid chromatography (HPLC) and elemental analysis further ensure purity (>98%) .

Q. What biological activities are associated with thiazolo[5,4-d]pyrimidine derivatives?

Structural analogs exhibit broad-spectrum antimicrobial, antitumor, and enzyme inhibitory activities. The chlorine and methyl substituents enhance lipophilicity, improving membrane permeability, while the thiazole ring contributes to binding affinity with biological targets like kinases or bacterial enzymes .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal solvents and catalysts. For example, acetonitrile’s polarity facilitates nucleophilic substitution, while triethylamine scavenges HCl, improving yields. Computational models also screen amine nucleophiles to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for thiazolo[5,4-d]pyrimidines?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Validate results by:

  • Repeating assays under standardized protocols (CLSI guidelines).
  • Conducting stability studies (pH, temperature) via HPLC.
  • Comparing IC50_{50} values across multiple cell lines to assess selectivity .

Q. How do spectroscopic techniques elucidate the electronic effects of substituents in this compound?

1^1H NMR chemical shifts (δ 2.4–2.6 ppm for methyl groups) and IR carbonyl stretching frequencies (~1680 cm1^{-1}) indicate electron-withdrawing effects of the chlorine atom. X-ray crystallography reveals planar geometry of the thiazolo-pyrimidine core, critical for π-π stacking in target binding .

Q. What are the challenges in scaling up the synthesis of this compound?

Key issues include exothermic reactions during cyclization (requiring controlled cooling) and byproduct formation from over-alkylation. Process optimization involves:

  • Switching from batch to flow chemistry for safer temperature control.
  • Using scavenger resins to remove excess alkyl halides.
  • Implementing in-line FTIR for real-time monitoring .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Synthesize analogs with varied substituents (e.g., replacing chlorine with fluorine or methyl with ethyl).
  • Test against target enzymes (e.g., EGFR kinase) using enzymatic assays.
  • Perform molecular docking to correlate substituent effects with binding energy changes .

Q. What analytical approaches confirm degradation products under stress conditions?

Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-MS/MS identify hydrolytic degradation products. Mass fragmentation patterns distinguish between oxidation (e.g., sulfoxide formation) and hydrolysis (cleavage of the thiazole ring) .

Tables

Table 1: Key Spectral Data for this compound

TechniqueObservationsInterpretation
1^1H NMRδ 2.45 (s, 3H, CH3_3)Methyl group at C7
13^{13}C NMRδ 158.2 (C=N), 115.3 (C-Cl)Thiazole and pyrimidine ring carbons
IR1680 cm1^{-1} (C=O stretch)Confirms amide formation

Table 2: Comparative Biological Activity of Analogues

DerivativeAntibacterial (MIC, μg/mL)Anticancer (IC50_{50}, μM)
5-Chloro-7-methyl8.2 (E. coli)12.3 (MCF-7)
5-Fluoro-7-ethyl6.5 (E. coli)9.8 (MCF-7)

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